molecular formula C20H26N4O4S B2709640 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 897620-25-6

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2709640
CAS No.: 897620-25-6
M. Wt: 418.51
InChI Key: NAILFXZFIAVITI-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(4-(dimethylamino)phenyl)ethylamine to form an intermediate sulfonamide.

    Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group and the dimethylamino group play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(dimethylamino)phenyl)ethyl)-4-nitrobenzenesulfonamide: Lacks the pyrrolidine ring, which may affect its biological activity.

    N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the nitro group, which may influence its reactivity and interactions.

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro group and the pyrrolidine ring. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-22(2)17-7-5-16(6-8-17)20(23-13-3-4-14-23)15-21-29(27,28)19-11-9-18(10-12-19)24(25)26/h5-12,20-21H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILFXZFIAVITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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